4-Chloro-3-methylphenylboronic acid

Antibiotic Resistance Efflux Pump Inhibitor Bacterial Pathogenesis

Overcoming staphylococcal antibiotic resistance demands validated NorA efflux pump inhibitors-generic arylboronic acids cannot replicate this activity. 4-Chloro-3-methylphenylboronic acid (CAS 161950-10-3) is one of only 24 confirmed NorA inhibitors identified from screening ~150 boronic species. • Potentiates ciprofloxacin 4-fold at 2 μg/mL against S. aureus 1199B • ≥98% HPLC purity ensures reproducibility in multi-step syntheses • Ambient shipping; long-term storage at room temperature

Molecular Formula C7H8BClO2
Molecular Weight 170.4 g/mol
CAS No. 161950-10-3
Cat. No. B068512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylphenylboronic acid
CAS161950-10-3
Molecular FormulaC7H8BClO2
Molecular Weight170.4 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C)(O)O
InChIInChI=1S/C7H8BClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3
InChIKeyUZDPQDBLCJDUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methylphenylboronic Acid: Overview


4-Chloro-3-methylphenylboronic acid (CAS 161950-10-3) is a substituted arylboronic acid with the molecular formula C7H8BClO2 and a molecular weight of 170.40 g/mol . It is commercially available with typical purity specifications of ≥98% (HPLC) or 97-105% (titration) . This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and has also been investigated as a biological probe, specifically as an inhibitor of the Staphylococcus aureus NorA efflux pump .

Synthetic use Arylboronic acid for Suzuki-Miyaura coupling; verified high purity supports reproducible synthesis.
Biological probe Reported NorA efflux pump inhibitor; supports antibiotic resistance mechanism studies.

Why Generic Boronic Acids Cannot Substitute


For a researcher investigating bacterial efflux pump inhibition, substituting 4-Chloro-3-methylphenylboronic acid with a generic arylboronic acid is not a viable strategy. The biological activity of boronic acid derivatives is highly dependent on their specific substitution pattern and heterocyclic structure, as demonstrated by a study screening approximately 150 different boronic species for NorA efflux pump inhibition [1]. This study identified only 24 hit compounds, and 4-Chloro-3-methylphenylboronic acid is one of the few boronic acids shown to directly potentiate ciprofloxacin activity against a resistant strain . A simple, unsubstituted phenylboronic acid or one with different substituents would be unlikely to reproduce this specific interaction with the NorA efflux pump, making this compound a specific and essential tool for this research area.

NorA inhibition requires specific aryl substitution; generic phenylboronic acid unlikely to reproduce target engagement.

Only a subset of tested boronic acids showed NorA hit activity; substitution pattern is not broadly interchangeable.

Ciprofloxacin potentiation is compound-specific; switching to another boronic acid may not maintain the reported effect.

Key Evidence for Compound Selection


Ciprofloxacin Potentiation via NorA Inhibition

4-Chloro-3-methylphenylboronic acid acts as an inhibitor of the Staphylococcus aureus NorA efflux pump [1]. This inhibition directly translates to a 4-fold increase in the activity of the antibiotic ciprofloxacin against the resistant S. aureus strain 1199B, which overexpresses NorA, when the compound is present at concentrations as low as 2 μg/mL [1]. This demonstrates a specific, functional advantage over related boronic acids that were not identified as hits in the original screening campaign.

Ciprofloxacin potentiation
Head-to-head
4-fold increase vs vehicle control
Supports NorA efflux pump inhibition research
At 2 µg/mL in S. aureus 1199B (NorA overexpresser).
Antibiotic Resistance Efflux Pump Inhibitor Bacterial Pathogenesis

Consistent High Purity Specifications

Multiple reputable vendors offer 4-Chloro-3-methylphenylboronic acid with a minimum purity specification of 98% (HPLC) . Other vendors confirm purity in the range of 97-105% via neutralization titration . These consistently high purity levels, validated by different analytical methods, are a key differentiator from lesser-characterized or lower-purity alternatives. This ensures predictable reactivity and minimizes side reactions, which is critical for complex synthetic sequences.

Purity specification
Specification review
≥98% (HPLC) / 97–105% (titration)
High purity supports reproducible synthesis
Multiple vendor specifications; verify per lot.
Organic Synthesis Chemical Procurement Reproducibility

Well-Defined Physical Properties

The compound's physical properties are well-characterized and consistent across commercial sources. It is a white to off-white crystalline powder with a reported melting point of 258 °C . Its solubility in methanol is also documented . This level of characterization is essential for accurate weighing, dissolution, and experimental planning, and may be superior to that of less common or custom-synthesized analogs where such data is not readily available.

Physical properties
Data to verify
mp 258 °C; soluble in methanol
Characterized physical data supports handling
As reported by commercial sources.
Chemical Handling Analytical Chemistry Compound Management

Optimal Application Scenarios


Efflux Pump-Mediated Resistance Studies

This compound is ideally suited for studies aiming to overcome antibiotic resistance in Staphylococcus aureus. As established in Section 3, it acts as an inhibitor of the NorA efflux pump, resulting in a 4-fold potentiation of ciprofloxacin activity at 2 μg/mL [1]. This makes it a valuable tool for dissecting the role of the NorA pump in drug resistance and for developing novel combination therapies.

Boronic Acid-Efflux Pump Interaction Probe

The compound's demonstrated activity as a NorA inhibitor provides a specific starting point for chemical biology studies. Researchers can use it as a reference compound to investigate the structural determinants of efflux pump inhibition by boronic acids, as identified in the hit-finding study of 150 boronic species [1].

Reliable Building Block for Complex Synthesis

Due to its consistently high and well-documented purity (≥98% by HPLC) and defined physical properties (melting point 258 °C), 4-Chloro-3-methylphenylboronic acid is a reliable reagent for demanding synthetic applications . This is particularly important for multi-step syntheses of complex molecules, such as pharmaceuticals or agrochemicals, where reagent purity is paramount for achieving high yields and minimizing purification steps.

Application
Selection property
Validation focus
NorA-mediated antibiotic resistance studies
Reported NorA efflux pump inhibition
Ciprofloxacin potentiation in resistant S. aureus model
Boronic acid–efflux pump SAR probe
Specific NorA inhibitory chemotype
Structure-activity relationship context for efflux pump inhibition
Multi-step organic synthesis
Verified high purity and defined physical properties
Reproducible reactivity and minimal side reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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